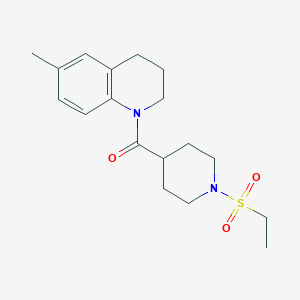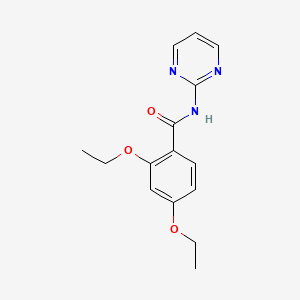![molecular formula C23H24N4 B5351023 (2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5351023.png)
(2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[52202,6]undecane is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: This step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline ring.
Cyclization: The quinoxaline derivative undergoes cyclization with a suitable reagent to form the tricyclic core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced tricyclic amines.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with specific molecular targets in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane shares similarities with other tricyclic compounds such as:
- (2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
- (2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.1.02,6]undecane
Uniqueness
The uniqueness of this compound lies in its specific quinoxaline and tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
(2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-2-6-16(7-3-1)18-15-27(22-17-10-12-26(13-11-17)23(18)22)21-14-24-19-8-4-5-9-20(19)25-21/h1-9,14,17-18,22-23H,10-13,15H2/t18-,22+,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZZXFDUXLKFGB-CDNPAEQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3C4=NC5=CC=CC=C5N=C4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C4=NC5=CC=CC=C5N=C4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)
![2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5350950.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)

![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350969.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5350984.png)
![(5Z)-1-tert-butyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/structure/B5350988.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)

![2-(4-fluorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5351004.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B5351037.png)
